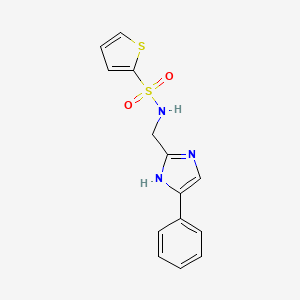

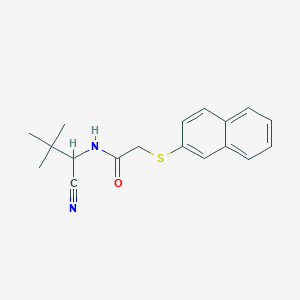

![molecular formula C20H21N7O B2549885 4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2189500-10-3](/img/structure/B2549885.png)

4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the provided studies. In the first study, a series of 1-methyl-4-piperidylidene derivatives were synthesized, specifically focusing on the 9-substituted-11H-pyrrolo[2,1-b]benzazepin-11-ylidene and 9-substituted-6,11-dihydro-5H-pyrrolo[2,1-b] benzazepin-11-ylidene piperidines . The second study describes the synthesis of a novel piperidin-4-one derivative, specifically 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . These syntheses involve complex reactions and provide a foundation for understanding the chemical behavior of such compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and bioactivity. The first study does not provide detailed structural information, but it does mention that atropisomerism is present in some of the synthesized compounds, and they exhibit racemization at room temperature . The second study provides a more detailed analysis, with the synthesized molecule exhibiting a nonplanar structure. The piperidine ring adopts a chair conformation, and the dihedral angle between the pyridine and benzene rings is significant, indicating a certain degree of spatial orientation that could affect its biological interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity. The first study does not detail the specific reactions but does mention the racemization of enantiomers at room temperature, which suggests a certain level of chemical instability or reactivity . The second study's synthesis process implies the potential for nucleophilic substitution reactions, given the use of chloromethylpyridine as a reactant .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The first study's compounds have been examined for receptor binding affinities, which is a physical property related to their potential neuroleptic activities . The second study provides specific physical parameters such as crystal system, space group, and cell dimensions, which contribute to the understanding of the compound's solid-state properties . The lack of intra- or intermolecular hydrogen bonds in the crystal structure could influence the compound's solubility and stability .

Bioactivity Analysis

The receptor binding studies in the first paper suggest that the synthesized compounds have affinities for various receptors, which is predictive of antipsychotic activity . The second paper indicates that the synthesized compound exhibits broad inhibitory activities toward fungi, which could be of interest for antifungal applications . These bioactivities are directly related to the molecular structure and physical properties of the compounds.

科学的研究の応用

Synthesis and Biological Activities

Synthesis of Triazole Derivatives : Triazole derivatives, similar in structure to the given compound, have been synthesized and studied for their potential anticonvulsant activity. These compounds were obtained through condensation reactions, demonstrating the versatility of triazole-based structures in medicinal chemistry (Nassar et al., 2016).

Antimicrobial Activity : Another study focused on the synthesis of 1,3,4-oxadiazoles with a piperidinyl moiety, highlighting their significant antibacterial and moderate antifungal activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties (Vankadari et al., 2013).

Neuroleptic Activities : Piperidylidene-benzazepine derivatives, related to the given compound through the piperidine component, have been synthesized and analyzed for their receptor binding affinities, which are predictive of antipsychotic activity. This underscores the potential use of such compounds in the development of neuroleptic drugs (Remy et al., 1983).

Anti-arrhythmic Activity : Compounds incorporating piperidine and related heterocycles have been synthesized and evaluated for their anti-arrhythmic activity, showcasing the therapeutic potential of such molecules in cardiovascular diseases (Abdel‐Aziz et al., 2009).

作用機序

Target of Action

Compounds with a 1,2,4-triazole moiety are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target of “4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile” would depend on its exact structure and the presence of other functional groups.

特性

IUPAC Name |

4-[[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c21-11-16-1-3-17(4-2-16)12-25-9-7-18(8-10-25)13-26-20(28)6-5-19(24-26)27-15-22-14-23-27/h1-6,14-15,18H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPKMORVKREKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

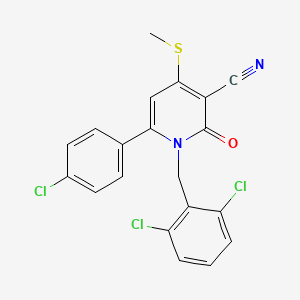

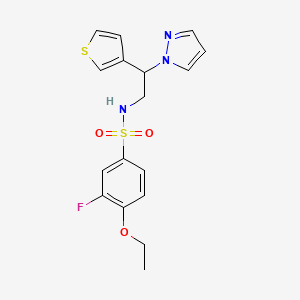

![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2549803.png)

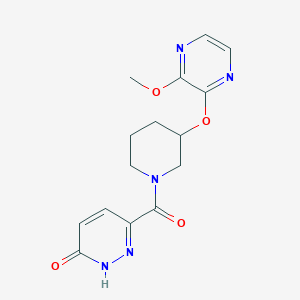

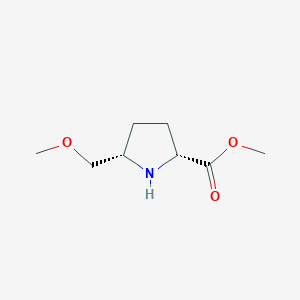

![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)

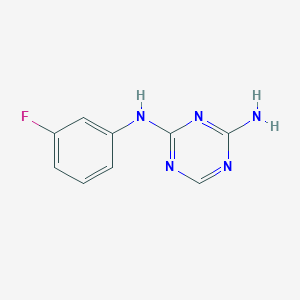

![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549808.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2549810.png)

![2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2549813.png)

![3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2549815.png)

![(Z)-ethyl 1-methyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549820.png)